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Compound Name: 5-Bromo-2-(methylsulfinyl)pyridine
CAS No.: 1193244-90-4
Cat. No.: B3220238
Get Quote
. J

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the expected
spectroscopic characteristics of 5-Bromo-2-(methylsulfinyl)pyridine. As a key intermediate in
medicinal chemistry and materials science, a thorough understanding of its spectral properties
is crucial for synthesis, quality control, and structural elucidation. This document, authored from
the perspective of a Senior Application Scientist, offers field-proven insights into the nuclear
magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data for this
compound. While direct experimental data for 5-Bromo-2-(methylsulfinyl)pyridine is not
widely published, this guide synthesizes information from structurally related analogs and
established spectroscopic principles to provide a robust predictive analysis.

Molecular Structure and Key Features

5-Bromo-2-(methylsulfinyl)pyridine possesses a unique combination of functional groups
that influence its electronic and, consequently, its spectroscopic properties. The pyridine ring
provides a heterocyclic aromatic core. The bromine atom at the 5-position acts as an electron-
withdrawing group through induction, while the methylsulfinyl group at the 2-position is a chiral
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sulfoxide that can be expected to exert a significant electronic and steric influence on the
molecule.

Caption: Molecular structure of 5-Bromo-2-(methylsulfinyl)pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. The predicted *H and 3C NMR data for 5-Bromo-2-(methylsulfinyl)pyridine are
summarized below.

Predicted *H NMR Data

The proton NMR spectrum is expected to show distinct signals for the methyl protons and the
three aromatic protons on the pyridine ring.

© 2026 BenchChem. All rights reserved. 2/11 Tech Support


https://www.benchchem.com/product/b3220238/docs?utm_src=pdf-body#spectroscopic-characterization-of-5-bromo-2-methylsulfinyl-pyridine-a-technical-guide
https://www.benchchem.com/product/b3220238/docs?utm_src=pdf-body#spectroscopic-characterization-of-5-bromo-2-methylsulfinyl-pyridine-a-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3220238?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Predicted
Chemical Shift

(Ppm)

Proton

Multiplicity

Coupling
Constant (J,
Hz)

Rationale

-S(O)CHs ~2.7-2.9

Singlet

N/A

The methyl
protons are
adjacent to the
electron-
withdrawing
sulfoxide group,
leading to a
downfield shift
compared to a
simple methyl

sulfide.

H-3 ~7.8-8.0

Doublet of

doublets

J(H3-H4) = 8.5,
J(H3-H6) = 0.5

This proton is
ortho to the
electron-
withdrawing
sulfinyl group,
resulting in a
downfield shift. It
will show a large
coupling to H-4
and a small long-
range coupling to
H-6.

H-4 ~8.0-8.2

Doublet of

doublets

J(H4-H3) = 8.5,
J(H4-H6) = 2.5

This proton is
situated between
the bromine and
the nitrogen
atom's influence,
leading to a
significant
downfield shift. It

will exhibit
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coupling to both
H-3 and H-6.

H-6 ~8.6 - 8.8 Doublet

J(H6-H4) = 2.5

This proton is
ortho to the
nitrogen atom
and will be the
most deshielded
aromatic proton.
It will appear as
a doublet due to
coupling with H-
4.

Predicted **C NMR Data

The carbon NMR spectrum will reflect the electronic environment of each carbon atom in the

molecule.
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Carbon

Predicted Chemical Shift
(Ppm)

Rationale

-S(O)CHs

~40 - 45

The methyl carbon is attached
to the sulfoxide group,
resulting in a moderate
downfield shift.

C-2

~160 - 165

This carbon is directly attached
to the electronegative nitrogen
and the sulfinyl group, causing

a significant downfield shift.

C-3

~122 - 126

This carbon is expected to be
relatively upfield compared to
the other aromatic carbons
due to its position relative to

the substituents.

C-4

~140 - 145

The deshielding effect of the
adjacent bromine atom will
cause a downfield shift for this

carbon.

~115-120

The carbon bearing the
bromine atom will be
significantly shielded by the

heavy atom effect.

C-6

~150 - 155

The carbon atom ortho to the
nitrogen will be strongly
deshielded.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. For 5-Bromo-2-(methylsulfinyl)pyridine, electron ionization (EI) would likely

lead to the following observations.
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lon Predicted m/z Interpretation

The molecular ion peak will
exhibit a characteristic isotopic
pattern for bromine, with two
[M]* 234/236 , _
peaks of nearly equal intensity
separated by 2 m/z units (7°Br

and 81Br).[1]

Loss of an oxygen atom from

the sulfoxide group is a
[M-O]* 218/220 _

common fragmentation

pathway.

[M-CHs]* 219/221 Loss of the methyl group.

Cleavage of the C-S bond,
[M-S(O)CHs]* 155/157 resulting in the 5-

bromopyridine cation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their
vibrational frequencies.
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] Predicted ) ) )
Functional Group Vibrational Mode Rationale
Wavenumber (cm~?)

Characteristic for

C-H (aromatic) ~3050 - 3100 Stretching )
aromatic C-H bonds.
] ] ] Corresponding to the
C-H (aliphatic) ~2900 - 3000 Stretching
methyl group.
) ] Vibrations of the
C=N, C=C ~1550 - 1600 Ring stretching o ]
pyridine ring.
The sulfoxide S=O
] stretch is a strong and
S=0 ~1040 - 1060 Stretching o
characteristic
absorption.[2]
The C-Br stretching
] vibration is typically
C-Br ~500 - 600 Stretching

found in the fingerprint

region.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for 5-Bromo-
2-(methylsulfinyl)pyridine.

NMR Spectroscopy

e Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of
a suitable deuterated solvent (e.g., CDClz, DMSO-de) in a 5 mm NMR tube.[1]

e 1H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher field spectrometer.
Use a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts
should be referenced to tetramethylsilane (TMS) at 0.00 ppm.

e 13C NMR Acquisition: Acquire the carbon spectrum on the same instrument, typically using a
proton-decoupled pulse sequence. A larger number of scans will be required compared to

the 1H spectrum.
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Mass Spectrometry (El)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via
a direct insertion probe or a gas chromatograph.

 lonization: Use a standard electron ionization energy of 70 eV.

e Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-
300).

IR Spectroscopy (ATR-FTIR)

o Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
» Acquisition: Record the spectrum over the range of 4000-400 cm~1.[3]

o Background Correction: A background spectrum of the clean ATR crystal should be recorded
and subtracted from the sample spectrum.

Synthesis & Purification Spectroscopic Analysis

Synthesis Purification Sample Prep _, /* viR H Ms H IR /LV

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of 5-Bromo-2-(methylsulfinyl)pyridine.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, MS, and IR
spectroscopic data for 5-Bromo-2-(methylsulfinyl)pyridine. By leveraging data from
analogous structures and fundamental principles, researchers, scientists, and drug
development professionals can better anticipate the spectral features of this important chemical
intermediate. The provided protocols offer a standardized approach for experimental
verification. This comprehensive understanding is essential for ensuring the identity, purity, and
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structural integrity of 5-Bromo-2-(methylsulfinyl)pyridine in various research and

development applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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